Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate
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Overview
Description
Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate is an organic compound with a unique structure that includes multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows for diverse chemical transformations, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate in the presence of sodium methanolate. This reaction produces 5,5-dimethyl-2,4-dioxohexanoic acid, which can then be further reacted with (diphenylmethylene)hydrazine to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate for the synthesis of various organic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes. For example, its interaction with enzymes can modulate their activity, leading to changes in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methyl-2,4-dioxohexanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
2-Hydroxy-5-methylbenzoic acid: Contains a similar hydroxyl and methyl group but differs in the overall structure.
Uniqueness
Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate is unique due to its combination of functional groups, which provide it with a wide range of reactivity and potential applications. Its ability to undergo diverse chemical transformations makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
89966-29-0 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O4/c1-5(2)6(9)4-7(10)8(11)12-3/h4-5,10H,1-3H3 |
InChI Key |
AHYMMFWVTUBKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C=C(C(=O)OC)O |
Origin of Product |
United States |
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